molecular formula C26H23NO6 B2402468 3,4,5-trimethoxy-N-(8-methyl-4-oxo-3-phenyl-4H-chromen-2-yl)benzamide CAS No. 883959-69-1

3,4,5-trimethoxy-N-(8-methyl-4-oxo-3-phenyl-4H-chromen-2-yl)benzamide

Cat. No.: B2402468
CAS No.: 883959-69-1
M. Wt: 445.471
InChI Key: PJGUMPKEPDFITH-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-(8-methyl-4-oxo-3-phenyl-4H-chromen-2-yl)benzamide is a complex organic compound that features a trimethoxyphenyl group, a chromenone moiety, and a benzamide linkage. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Mechanism of Action

Target of Action

The compound 3,4,5-trimethoxy-N-(8-methyl-4-oxo-3-phenyl-4H-chromen-2-yl)benzamide contains a trimethoxyphenyl (TMP) group, which serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . The TMP group is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting . The compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting targets such as tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Mode of Action

The TMP group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer . Decrease in the biological activity of such analogs after the alteration of the TMP moiety has been determined by several investigations . Compound 374, which also contains the TMP group, inhibited Taq polymerase and telomerase, triggered caspase activation by a possible oxidative mechanism, down-regulated ERK2 (Extracellular Signal Regulated Kinase 2) protein, and inhibited ERKs phosphorylation without acting directly on microtubules and tubulin .

Biochemical Pathways

The TMP group affects various biochemical pathways. For instance, it inhibits tubulin polymerization, which is a critical process in cell division . It also inhibits Hsp90, a chaperone protein that plays a key role in maintaining the stability and function of other client proteins . Inhibition of TrxR disrupts the redox balance within the cell, leading to oxidative stress . Inhibition of HLSD1 affects histone methylation and gene expression . Inhibition of ALK2, P-gp, and platelet-derived growth factor receptor β affects various signaling pathways involved in cell proliferation, survival, and drug resistance .

Result of Action

The result of the compound’s action is primarily the inhibition of its targets, leading to various cellular effects. For instance, inhibition of tubulin polymerization can disrupt cell division and lead to cell death, particularly in rapidly dividing cancer cells . Inhibition of Hsp90 can destabilize its client proteins and disrupt multiple cellular processes . The overall result is a notable anti-cancer effect, along with anti-fungal, anti-bacterial, and anti-viral effects .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the TMP group is electron-rich, which could potentially influence its interactions with its targets and its stability under different conditions

Biochemical Analysis

Biochemical Properties

The TMP group, to which 3,4,5-trimethoxy-N-(8-methyl-4-oxo-3-phenyl-4H-chromen-2-yl)benzamide belongs, has been found to interact with a variety of enzymes and proteins. These include tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Cellular Effects

This compound has been found to demonstrate neuroprotective effects by preventing cell death caused by oxidative stress . It has also shown notable anti-cancer effects by effectively inhibiting tubulin .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules. For instance, it has been found to inhibit tubulin, a protein that is crucial for cell division .

Temporal Effects in Laboratory Settings

While specific temporal effects of this compound have not been extensively studied, it is known that TMP-bearing compounds generally exhibit stable and long-lasting effects .

Dosage Effects in Animal Models

In animal models, this compound has been found to ameliorate insulin sensitivity and glucose tolerance when administered at a dosage of 10 mg kg −1 day −1 .

Metabolic Pathways

The metabolic pathways involving this compound are not yet fully understood. Tmp compounds have been found to interact with a variety of enzymes and cofactors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-(8-methyl-4-oxo-3-phenyl-4H-chromen-2-yl)benzamide typically involves multiple steps, starting with the preparation of the trimethoxyphenyl and chromenone intermediates. One common method involves the methylation of gallic acid with dimethyl sulfate to produce 3,4,5-trimethoxybenzoic acid . This intermediate is then coupled with 8-methyl-4-oxo-3-phenyl-4H-chromen-2-ylamine under appropriate conditions to form the final benzamide product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is typically purified using techniques such as recrystallization or chromatography .

Properties

IUPAC Name

3,4,5-trimethoxy-N-(8-methyl-4-oxo-3-phenylchromen-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO6/c1-15-9-8-12-18-22(28)21(16-10-6-5-7-11-16)26(33-23(15)18)27-25(29)17-13-19(30-2)24(32-4)20(14-17)31-3/h5-14H,1-4H3,(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJGUMPKEPDFITH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)C(=C(O2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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